Prothionamide

Catalog No.
S597886
CAS No.
14222-60-7
M.F
C9H12N2S
M. Wt
180.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prothionamide

CAS Number

14222-60-7

Product Name

Prothionamide

IUPAC Name

2-propylpyridine-4-carbothioamide

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

InChI

InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)

InChI Key

VRDIULHPQTYCLN-UHFFFAOYSA-N

SMILES

Array

Synonyms

ektebin, Peteha, Prothionamide, Protionamide

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S)N

Isomeric SMILES

CCCC1=NC=CC(=C1)C(=N)S

The exact mass of the compound Prothionamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758962. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Prothionamide is a thioamide-derived prodrug and a critical second-line antitubercular active pharmaceutical ingredient (API) used primarily in the management of multidrug-resistant tuberculosis (MDR-TB). Structurally characterized by a propyl group at the 2-position of the pyridine ring, it functions by undergoing oxidative activation via the mycobacterial flavoprotein monooxygenase EthA. This activation forms a highly reactive PTH-NAD adduct that competitively inhibits the enoyl-acyl carrier protein reductase (InhA), thereby disrupting essential mycolic acid biosynthesis in the bacterial cell wall [1]. For industrial buyers and formulation scientists, prothionamide represents a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but extremely low aqueous solubility, necessitating targeted crystal engineering, salt screening, or advanced excipient pairing to achieve viable dissolution profiles [2].

While prothionamide and its closest structural analog, ethionamide (ETH), are often considered clinically interchangeable, they cannot be generically substituted in pharmaceutical formulation, ADME profiling, or microbiological assay development. The substitution of an ethyl group (in ETH) with a propyl group (in prothionamide) fundamentally alters the compound's physicochemical properties, reducing its aqueous solubility by nearly an order of magnitude (from ~0.84 mg/mL for ETH to ~0.098 mg/mL for prothionamide) and increasing its lipophilicity [1]. Consequently, formulation strategies optimized for ethionamide will fail to achieve the required bioavailability for prothionamide. Furthermore, in vitro susceptibility testing reveals that specific genetic mutations, such as those in the Rv0565c locus, impact prothionamide susceptibility to a significantly greater degree than ethionamide, meaning the two APIs exhibit divergent resistance profiles in advanced diagnostic models [2].

Aqueous Solubility and Crystal Engineering Baseline

Prothionamide's utility in solid-form drug development is heavily dictated by its extremely low aqueous solubility compared to its ethyl-substituted analog, ethionamide. Quantitative solubility studies at 25 °C demonstrate that pristine prothionamide achieves a maximum aqueous concentration of only 0.097–0.098 mg/mL, whereas ethionamide reaches approximately 0.84 mg/mL[1]. This ~8.5-fold reduction in solubility categorizes prothionamide firmly as a challenging BCS Class II API, requiring specific noncovalent synthesis approaches—such as the formation of molecular complexes, eutectics, or novel salt forms (e.g., with organic acids)—to enhance its dissolution rate and subsequent bioavailability[2].

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data0.097 - 0.098 mg/mL
Comparator Or BaselineEthionamide (~0.84 mg/mL)
Quantified Difference~8.5-fold lower solubility for prothionamide
ConditionsDeionized water at 25 °C

Buyers procuring prothionamide for formulation must anticipate the need for advanced solubility-enhancing excipients or salt-screening workflows that are not required to the same extent for ethionamide.

Differential Susceptibility and Resistance Marker Sensitivity

In the development of diagnostic assays and the study of MDR-TB resistance mechanisms, prothionamide and ethionamide exhibit distinct biological behaviors despite sharing the same primary target (InhA). Genome-wide association studies of M. tuberculosis clinical isolates reveal that mutations in the Rv0565c locus affect susceptibility to prothionamide to a significantly greater degree than ethionamide [1]. Furthermore, direct comparisons of isolate susceptibility consistently show a lower baseline Minimum Inhibitory Concentration (MIC) for prothionamide against certain strains, proving that the two thioamides are not completely biologically equivalent at the molecular level [1].

Evidence DimensionImpact of Rv0565c mutation on drug susceptibility
Target Compound DataHigher susceptibility shift / lower baseline MIC
Comparator Or BaselineEthionamide (Lower susceptibility shift / higher baseline MIC)
Quantified DifferenceRv0565c activity alters prothionamide efficacy to a significantly greater extent than ethionamide
ConditionsM. tuberculosis clinical isolates in vitro

Procurement of prothionamide is essential for researchers designing precise molecular diagnostics or studying specific monooxygenase-driven resistance pathways where ethionamide would yield inaccurate phenotypic data.

Activation Pathway Divergence vs. First-Line Benchmarks

When selecting a baseline inhibitor of mycolic acid synthesis for biochemical assays, prothionamide offers a distinct activation pathway compared to the first-line benchmark, isoniazid (INH). While both are prodrugs that ultimately form NAD-adducts to inhibit InhA, prothionamide is strictly activated by the flavoprotein monooxygenase EthA via a deamination/oxidation reaction, whereas INH is activated by the catalase-peroxidase KatG [1]. This biochemical divergence means prothionamide retains potent activity against KatG-mutant (isoniazid-resistant) strains, making it an indispensable API for screening compounds against INH-resistant M. tuberculosis models [2].

Evidence DimensionEnzymatic prodrug activation requirement
Target Compound DataRequires EthA monooxygenase
Comparator Or BaselineIsoniazid (Requires KatG catalase-peroxidase)
Quantified DifferenceComplete divergence in activation enzymes leading to lack of cross-resistance
ConditionsEnzymatic activation and binding assays in M. tuberculosis models

Prothionamide is the necessary procurement choice for researchers needing an InhA inhibitor that bypasses KatG-mediated resistance mechanisms.

In Vitro Clearance and Pharmacokinetic Profiling

The structural substitution of a propyl group in prothionamide alters its ADME profile compared to ethionamide, impacting preclinical pharmacokinetic modeling. In standardized in vitro pharmacokinetic assays, prothionamide demonstrates medium clearance in mouse microsomes, whereas ethionamide exhibits high clearance under the same conditions[1]. This difference is closely associated with prothionamide's higher lipophilicity (LogP), which influences its volume of distribution and metabolic stability, necessitating specific calibration when used as a reference standard in drug metabolism and pharmacokinetics (DMPK) studies [1].

Evidence DimensionIn vitro microsomal clearance
Target Compound DataMedium clearance in mouse microsomes
Comparator Or BaselineEthionamide (High clearance in mouse microsomes)
Quantified DifferenceReduced clearance rate for prothionamide due to structural lipophilicity differences
ConditionsIn vitro ADME / mouse microsome stability assays

DMPK scientists must procure the exact compound (prothionamide) to accurately model its specific clearance and lipophilicity profile, as ethionamide will overestimate metabolic clearance.

Solid-State Chemistry and Crystal Engineering

Due to its extremely low aqueous solubility (BCS Class II), prothionamide is a prime candidate for industrial crystal engineering. It is heavily utilized in the development of novel pharmaceutical salts, co-crystals, and eutectic mixtures designed to enhance dissolution rates and bioavailability without altering the active moiety [1].

Development of MDR-TB Diagnostic Assays

Because mutations in specific loci (such as Rv0565c and EthA) affect prothionamide differently than ethionamide, prothionamide is required as a distinct screening reagent in phenotypic and genotypic diagnostic assays aimed at mapping second-line drug resistance in M. tuberculosis clinical isolates [2].

Synthesis of Novel Antitubercular Derivatives

Prothionamide serves as a critical synthetic precursor and benchmarking scaffold for the development of next-generation thioamide derivatives (e.g., coumarinyl-thiazole compounds). Its unique propyl-substituted structure provides a specific lipophilic baseline for optimizing the permeability and InhA-binding affinity of new drug candidates [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.07211956 Da

Monoisotopic Mass

180.07211956 Da

Heavy Atom Count

12

Appearance

A crystalline solid

Melting Point

136.7 °C

UNII

76YOO33643

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Protionamide is a thioamide derivative with antitubercular activity. Protionamide forms a covalent adduct with bacterial nicotinamide adenine dinucleotide (NAD), PTH-NAD, which competitively inhibits 2-trans-enoyl-ACP reductase (inhA), an enzyme essential for mycolic acid synthesis. This results in increased cell wall permeability and decreased resistance against cell injury eventually leading to cell lysis. Mycolic acids, long-chain fatty acids, are essential mycobacterial cell wall components and play a key role in resistance to cell injury and mycobacterial virulence.

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04A - Drugs for treatment of tuberculosis
J04AD - Thiocarbamide derivatives
J04AD01 - Protionamide

Pictograms

Irritant

Irritant

Other CAS

14222-60-7

Wikipedia

Prothionamide

Dates

Last modified: 09-12-2023
TITCK Product Information: Promid (protionamide) coated tablets for oral use

Explore Compound Types